molecular formula C7H6BrNO2 B1367466 Methyl 6-bromonicotinate CAS No. 26218-78-0

Methyl 6-bromonicotinate

Cat. No. B1367466
CAS RN: 26218-78-0
M. Wt: 216.03 g/mol
InChI Key: NFLROFLPSNZIAH-UHFFFAOYSA-N
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Patent
US05420270

Procedure details

6-Hydroxynicotinic acid (31 g) and methylene bromide (300 mL) were added at 18° C. to 98.9 g of phosphorous pentabromide while stirring with a mechanical stirrer under an argon atmosphere. The mixture was warmed to 70° C. over 2 hours, and further stirred for 16 hours. The mixture was cooled to 10° C. and 300 mL of methanol (CAUTION: EXOTHERMIC) was added. The cooling bath was removed and stirring was continued for 1/2 hour more. A solution of 76 g of K2CO3 in 610 mL of water was added and stirred for a few minutes. The layers were separated. The aqueous layer was extracted with methylene bromide. The combined organic phase was filtered through celite, washed with water and stripped. The residue was dissolved in 200 mL of ethanol on the steam bath. To this hot solution, 400 mL of water was added and the mixture was cooled in an ice bath. The precipitated solid was filtered, washed with 20% ethanol in water and air-dried to give 38.3 g of methyl 6-bromo-nicotinate as a solid.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorous pentabromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH2:11]([Br:13])Br.[CH3:14]O>>[Br:13][C:11]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:14])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C(Br)Br
Name
phosphorous pentabromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring with a mechanical stirrer under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
A solution of 76 g of K2CO3 in 610 mL of water was added
STIRRING
Type
STIRRING
Details
stirred for a few minutes
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene bromide
FILTRATION
Type
FILTRATION
Details
The combined organic phase was filtered through celite
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 mL of ethanol on the steam bath
ADDITION
Type
ADDITION
Details
To this hot solution, 400 mL of water was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with 20% ethanol in water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=NC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.